3-Ethyl-2-phenethylpyrrolidine
Description
Historical Development and Contemporary Significance of Pyrrolidine (B122466) Derivatives in Organic Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a foundational scaffold in organic and medicinal chemistry. researchgate.netontosight.ai Its derivatives are ubiquitous in nature, forming the core structure of numerous alkaloids, such as nicotine (B1678760) and hygrine, and the amino acids proline and hydroxyproline. ljmu.ac.uksmolecule.com The historical significance of pyrrolidine chemistry grew substantially in the mid-20th century with the advent of industrial synthesis methods. For instance, the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) over specialized catalysts made the parent pyrrolidine molecule readily available, paving the way for extensive exploration of its derivatives. rsc.org
In contemporary chemistry, the pyrrolidine scaffold is highly valued for several reasons. Its three-dimensional, non-planar structure is a desirable feature in drug design, allowing for precise spatial arrangement of functional groups to interact with biological targets like enzymes and receptors. smolecule.com This stereochemical complexity, with the potential for multiple chiral centers, makes pyrrolidine derivatives versatile building blocks for creating structurally diverse and biologically active molecules. smolecule.com Consequently, they are integral components in a wide range of pharmaceuticals, including antiviral, anticancer, antidiabetic, and anti-inflammatory agents. researchgate.netkoreascience.kr
Current Frontiers in Synthetic and Mechanistic Research on Pyrrolidine Scaffolds
Modern research on pyrrolidine synthesis is heavily focused on developing stereoselective and efficient methods to construct the ring and introduce substituents with high degrees of control. The creation of 2,3-disubstituted pyrrolidines, such as the title compound, is an area of active investigation due to the synthetic challenge of controlling the relative stereochemistry (cis vs. trans) of the substituents. rsc.orgkoreascience.kr
Several cutting-edge strategies are employed:
1,3-Dipolar Cycloadditions: This classical yet continuously refined method involves the reaction of an azomethine ylide with an alkene to form the pyrrolidine ring, often with high stereoselectivity. smolecule.com
N-Acyliminium Ion Chemistry: The addition of nucleophiles to cyclic N-acyliminium ions provides a powerful route to substituted pyrrolidines. Stereoselective additions to these intermediates are a key focus. koreascience.krresearchgate.net
Metal-Catalyzed Reactions: Copper-catalyzed intramolecular C-H amination has emerged as a robust method for forming the pyrrolidine ring from acyclic precursors. acs.org Mechanistic studies are ongoing to optimize these catalytic systems.
Asymmetric Catalysis: The use of chiral catalysts, such as proline derivatives or chiral phosphoric acids, enables the enantioselective synthesis of pyrrolidines, which is crucial for producing specific, biologically active stereoisomers.
These advanced synthetic methods allow chemists to build complex, highly functionalized pyrrolidine skeletons with precision, opening new avenues for drug discovery and materials science.
Research Focus: Positioning 3-Ethyl-2-phenethylpyrrolidine within Advanced Pyrrolidine Chemistry
The specific compound, this compound, is a 2,3-disubstituted pyrrolidine. While it is cataloged under CAS Number 525537-33-1, indicating it has been synthesized, detailed research studies on its specific properties and applications are not widely available in peer-reviewed literature. guidechem.com However, its structural features—a pyrrolidine core with vicinal ethyl and phenethyl substituents—place it at the intersection of several important areas of chemical research.
The significance of its structural motifs can be inferred from related compounds:
The 2,3-Disubstituted Pyrrolidine Core: The stereoselective synthesis of this arrangement is a key challenge, with methods like alkyne iminium ion cyclization being developed to create specific trans-isomers. researchgate.netrsc.org The relative orientation of the ethyl and phenethyl groups would be a critical determinant of the molecule's shape and potential biological activity.
The Phenethyl Group: This substituent is a common feature in neuroactive compounds. For example, 1-(2-phenylethyl)piperidine is a core component of potent analgesics in the fentanyl class, and related structures like 3-phenethyl-pyrrolidine have been used as reactants in the synthesis of neurotherapeutic agents. nih.govgoogle.com This suggests that the phenethyl group in this compound could confer affinity for central nervous system targets.
The 3-Ethyl Group: Alkyl substitution at the 3-position of heterocyclic rings is a common strategy to modulate pharmacological activity. For instance, the drug glimepiride (B1671586) is synthesized from a precursor containing a 3-ethyl-pyrrolidinone ring, and cis-3-ethylfentanyl, a piperidine-based analog, has been studied for its analgesic properties. nih.govgoogle.com
Given this context, this compound represents a molecule of potential interest in medicinal chemistry, likely as a scaffold for developing novel CNS agents. Its synthesis would require advanced stereoselective methods to control the geometry at the C2 and C3 positions, making it a relevant target for modern synthetic chemistry.
Data Tables
Table 1: Modern Synthetic Strategies for 2,3-Disubstituted Pyrrolidine Scaffolds
| Synthetic Method | Description | Key Features |
| Alkyne Iminium Ion Cyclization | Intramolecular cyclization of N-protected homopropargyl amines to form the pyrrolidine ring. researchgate.netrsc.org | Can produce trans-2,3-disubstituted products stereoselectively. |
| Addition to N-Acyliminium Ions | Nucleophilic addition to a cyclic N-acyliminium ion intermediate derived from a precursor like a hydroxy- or methoxy-lactam. koreascience.krresearchgate.net | Efficient for introducing a variety of substituents at the 2-position. |
| Reductive Cyclization of γ-Nitro Ketones | A multi-step sequence involving Michael addition followed by reductive cyclization. | Allows for the construction of highly functionalized pyrrolidines. |
| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of a metalated azomethine ylide with an electron-deficient alkene, often using a chiral ligand. smolecule.com | Provides enantiomerically enriched pyrrolidines. |
Table 2: Chemical Compound Properties
| Compound Name | Molecular Formula | CAS Number |
| This compound | C₁₄H₂₁N | 525537-33-1 guidechem.com |
| Pyrrolidine | C₄H₉N | 123-75-1 |
| 1,4-Butanediol | C₄H₁₀O₂ | 110-63-4 |
| Nicotine | C₁₀H₁₄N₂ | 54-11-5 |
| Proline | C₅H₉NO₂ | 147-85-3 |
| 3-Phenethyl-pyrrolidine | C₁₂H₁₇N | 94289-91-9 |
| Glimepiride | C₂₄H₃₄N₄O₅S | 93479-97-1 |
Table 3: List of Mentioned Chemical Compounds
| Chemical Name |
| 1,4-Butanediol |
| 1-(2-phenylethyl)piperidine |
| This compound |
| 3-Ethyl-4-methyl-3-pyrrolidin-2-one |
| 3-Phenethyl-pyrrolidine |
| cis-3-Ethylfentanyl |
| Glimepiride |
| Hygrine |
| Hydroxyproline |
| Nicotine |
| Proline |
| Pyrrolidine |
Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-ethyl-2-(2-phenylethyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-2-13-10-11-15-14(13)9-8-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
InChI Key |
PROORIYEZZECJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1CCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethyl 2 Phenethylpyrrolidine and Analogous Structures
Retrosynthetic Strategies for the 3-Ethyl-2-phenethylpyrrolidine Scaffold
Retrosynthetic analysis of this compound reveals several key bond disconnections that lead to plausible synthetic routes. The core challenge lies in the stereocontrolled formation of the two contiguous stereocenters at the C2 and C3 positions of the pyrrolidine (B122466) ring.
One common retrosynthetic approach involves the disconnection of the N1-C2 and C4-C5 bonds, suggesting a pathway that assembles the ring from a linear precursor. This could be achieved through an intramolecular cyclization of a suitably functionalized amine. For instance, an amino group could be tethered to a carbon chain containing an electrophilic center or a double/triple bond, which upon activation, would lead to ring closure.
Another powerful strategy is to form the C2-C3 and C5-N1 bonds simultaneously through a cycloaddition reaction. A [3+2] cycloaddition between an azomethine ylide and an alkene is a particularly attractive route, as it can establish the pyrrolidine ring and its stereochemistry in a single, atom-economical step.
Finally, multicomponent reactions (MCRs) offer a highly convergent approach where three or more starting materials combine in a one-pot process to generate the pyrrolidine scaffold. This strategy is advantageous for building molecular complexity rapidly and efficiently. The choice of a specific retrosynthetic strategy often depends on the desired stereochemistry and the availability of starting materials.
Direct Construction of the Pyrrolidine Core
The direct construction of the pyrrolidine ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this transformation. These methods can be broadly categorized into intramolecular cyclizations, intermolecular cycloadditions, and multicomponent reactions.
Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation
Intramolecular cyclization reactions are a powerful tool for the synthesis of pyrrolidines, offering excellent control over ring size and stereochemistry. These reactions typically involve the formation of a carbon-nitrogen bond to close the five-membered ring.
Electrophile-induced cyclizations involve the activation of an unsaturated system within an amino-tethered precursor by an electrophile, triggering a subsequent nucleophilic attack by the nitrogen atom to form the pyrrolidine ring. This method has been successfully applied to the synthesis of various substituted pyrrolidines. nih.gov For instance, the acid-mediated cyclization of N-(1-phosphoryl-4-chlorobutyl)imines and the cyclization of γ,δ-alkenylimines initiated by electrophilic reagents are effective strategies for forming the pyrrolidine core. rsc.org A notable example is the synthesis of proline derivatives from ketals and acetals of amino-oxoalkanoic acids using trifluoroacetic acid. rsc.org
Hydroxylamines have also been utilized as effective nitrogen nucleophiles in intramolecular SN2' cyclizations to produce 2,4-disubstituted pyrrolidines with good stereoselectivity. nih.gov This approach avoids intermolecular side reactions due to the decreased nucleophilicity of the hydroxylamine (B1172632) nitrogen. nih.gov
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the construction of cyclic compounds, including pyrrolidines. acs.orgacs.orgtandfonline.comthieme-connect.com This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. acs.orgacs.org
Specifically, ring-closing enyne metathesis (RCEM) is an atom-economical process that produces conjugated dienes, which can be further functionalized. acs.orgorganic-chemistry.org The synthesis of chiral pyrrolidine derivatives via RCEM has been demonstrated, starting from readily available chiral amino acids. acs.org The reaction proceeds smoothly even with substrates containing a basic or nucleophilic nitrogen atom, often without the need for ethylene (B1197577) gas. acs.orgorganic-chemistry.org The use of Lewis acids, such as Ti(OiPr)4, can in some cases promote the RCM of diallylamines, leading to enantiopure pyrrolidine derivatives in high yields. acs.org
| Catalyst | Substrate Type | Conditions | Yield | Reference |
| Grubbs I or II | Diallylamines | CH2Cl2, rt or 40 °C | 70-95% | acs.orgtandfonline.com |
| Grubbs I or II | Enynes from amino acids | CH2Cl2, rt | Very good | acs.org |
| Grubbs II + Ti(OiPr)4 | Chiral diallylamines | CH2Cl2, 40 °C | 79-93% | acs.org |
Intermolecular Cycloaddition Reactions (e.g., [3+2] Cycloadditions of Azomethine Ylides)
Intermolecular [3+2] cycloaddition reactions, particularly those involving azomethine ylides, are a highly effective and atom-economical method for the synthesis of polysubstituted pyrrolidines. mdpi.comnih.govresearchgate.net These reactions allow for the direct formation of the pyrrolidine ring with the potential to create up to four new stereocenters with high regio- and stereoselectivity. nih.govacs.org
Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes or ketones, or through the thermal or photochemical ring-opening of aziridines. mdpi.combeilstein-journals.org These reactive intermediates then readily react with a wide range of dipolarophiles (alkenes or alkynes) to afford the corresponding pyrrolidine derivatives. mdpi.comnih.gov
The scope of this reaction is broad, and it has been utilized in the synthesis of a diverse array of complex heterocyclic systems, including spiro-compounds and fused-ring systems. nih.govbeilstein-journals.org The development of catalytic, asymmetric versions of this reaction has further enhanced its utility, providing access to enantioenriched pyrrolidines. researchgate.net
| Azomethine Ylide Source | Dipolarophile | Conditions | Product | Reference |
| Isatin and Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitriles | Refluxing ethanol | Spiro[indoline-3,2′-pyrrolidines] | nih.gov |
| Glycine | Aldehydes and Maleimides | - | Tetracyclic pyrrolizidines | mdpi.com |
| N-alkylvinylindole/indazole | Ninhydrin and Sarcosine/L-proline | Thermal | Spiropyrrolidines | beilstein-journals.org |
Multicomponent Reaction (MCR) Approaches to Pyrrolidine Synthesis
Multicomponent reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comrasayanjournal.co.inresearchgate.net MCRs are particularly well-suited for the synthesis of heterocyclic compounds like pyrrolidines. tandfonline.comrasayanjournal.co.in
Several MCR strategies have been developed for the construction of the pyrrolidine ring. A common approach involves the in-situ generation of an azomethine ylide from an amino acid and an aldehyde, which then undergoes a [3+2] cycloaddition with a dipolarophile. tandfonline.com This three-component reaction allows for the rapid assembly of highly functionalized pyrrolidines. tandfonline.com Another example is a one-pot, three-component cascade reaction mediated by tetra-n-butylammonium bromide in water, which can yield polysubstituted pyrrolidines by varying the molar ratios of the starting materials (a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde). rasayanjournal.co.in
The use of techniques such as ultrasound irradiation and microwave heating can further enhance the efficiency of these reactions. tandfonline.com MCRs offer a powerful and sustainable platform for the discovery of novel pyrrolidine derivatives with potential biological activity. tandfonline.comresearchgate.net
| Reaction Components | Catalyst/Conditions | Product Type | Reference |
| Aldehydes, Amino acid esters, Chalcones | K2CO3, I2 | Pyrrolidine-2-carboxylates | tandfonline.com |
| Primary amine, Acetylene dicarboxylate, Formaldehyde | TBAB, Water | Polysubstituted pyrrolidines | rasayanjournal.co.in |
| Secondary amines, Carbon disulfide, Isocyanides, gem-Dicyano olefins | Ultrasound, Catalyst-free | Polysubstituted pyrrolidines | rsc.org |
Functionalization and Derivatization of Pre-formed Pyrrolidine Systems
The modification of an existing pyrrolidine ring offers a versatile approach to introduce desired substituents. nih.gov This strategy allows for the late-stage diversification of pyrrolidine-based molecules.
The introduction of a phenethyl group onto the nitrogen atom of a pyrrolidine ring is a key step in the synthesis of the target compound. This can be achieved through several established methods, primarily involving N-alkylation reactions. A common approach is the reaction of a pyrrolidine derivative with a phenethyl halide, such as phenethyl bromide, in the presence of a base. The choice of base and solvent is crucial to ensure high yields and minimize side reactions.
Another effective method involves the reductive amination of a pyrrolidine with phenylacetaldehyde. This two-step, one-pot process typically involves the initial formation of an enamine or iminium ion intermediate, followed by reduction with a suitable hydride reagent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.
In the context of more complex analogs, such as certain fentanyl derivatives, the phenethyl group has been introduced by reacting a 3-tosyl-1-phenethylpyrrolidine intermediate with aniline, followed by acylation. nih.gov This highlights the adaptability of N-phenethylation in multi-step synthetic sequences.
Introducing an ethyl group at the C3 position of the pyrrolidine ring with control over stereochemistry is a significant synthetic challenge. One strategy involves the palladium-catalyzed C(sp³)–H arylation of proline derivatives, which has been shown to directly afford cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org While this method focuses on arylation, it demonstrates the potential for directed C-H functionalization to introduce substituents at the C3 position with high stereocontrol. acs.org
Another approach could involve the conjugate addition of an ethyl Grignard reagent or a related organometallic species to a suitable α,β-unsaturated pyrrolidine precursor. The stereochemical outcome of such a reaction would be influenced by the existing stereocenters on the pyrrolidine ring and the reaction conditions.
For instance, in the synthesis of related piperidine (B6355638) analogs, alkylation of a cyclohexylimine derivative of a 1-(2-phenethyl)piperidin-4-one has been used to introduce alkyl groups at the 3-position. nih.gov A similar strategy could potentially be adapted for the pyrrolidine system.
The synthesis of pyrrolidines with diverse substitution patterns is a broad and active area of research. tandfonline.comresearchgate.net Multicomponent reactions offer an efficient means to generate highly functionalized pyrrolidines in a single step. tandfonline.com For example, one-pot reactions involving aldehydes, amino esters, and Michael acceptors can lead to a variety of substituted pyrrolidine-2-carboxylates. tandfonline.com
The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is another powerful tool for constructing substituted pyrrolidines with high stereocontrol. rsc.orgnih.gov The stereochemistry at positions 2 and 5 is often dictated by the geometry of the ylide, while the stereochemistry at C3 and C4 is influenced by the dipolarophile. nih.gov
Furthermore, domino reactions, such as the thiourea-catalyzed domino Mannich/aza-Michael reaction, have been employed to synthesize polyfunctionalized pyrrolidines. core.ac.uk These methods provide rapid access to complex pyrrolidine structures from simple starting materials.
Table 1: Selected Methods for Pyrrolidine Functionalization
| Reaction Type | Description | Key Features | Reference(s) |
| N-Alkylation | Reaction of a pyrrolidine with a phenethyl halide or reductive amination with phenylacetaldehyde. | Regioselective introduction of the N-phenethyl group. | nih.gov |
| C-H Functionalization | Palladium-catalyzed directed C(sp³)–H arylation of proline derivatives. | Stereospecific introduction of substituents at C3. | acs.org |
| Multicomponent Reactions | One-pot synthesis involving multiple starting materials to form a complex product. | Efficient generation of diverse substitution patterns. | tandfonline.com |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles. | High stereocontrol in the formation of substituted pyrrolidines. | rsc.orgnih.gov |
| Domino Reactions | A sequence of intramolecular reactions to form complex structures. | Rapid access to polyfunctionalized pyrrolidines. | core.ac.uk |
Stereoselective Synthetic Pathways to this compound
Achieving the desired stereochemistry in this compound requires synthetic strategies that can control the formation of the chiral centers at the C2 and C3 positions.
The use of readily available chiral molecules, known as the chiral pool, is a common and effective strategy for asymmetric synthesis. sci-hub.se Proline, a naturally occurring amino acid with a pyrrolidine ring, is a particularly valuable starting material for the synthesis of chiral pyrrolidine derivatives. mdpi.commdpi.comsciforum.net
Syntheses starting from proline or its derivatives, such as 4-hydroxyproline, can provide access to a variety of substituted pyrrolidines with defined stereochemistry. mdpi.com The existing stereocenter of proline can be used to direct the stereochemical outcome of subsequent reactions. For example, functionalization of the C3 position of a proline derivative can be influenced by the stereochemistry at C2. While many methods focus on C2 and C4 functionalization, the principles of stereochemical induction can be applied to the synthesis of 3-substituted analogs.
A general challenge in chiral pool synthesis is that the available starting materials may dictate the achievable substitution patterns. sci-hub.se However, the versatility of proline as a starting material has led to the development of numerous methods to overcome this limitation.
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including substituted pyrrolidines. rsc.orgnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
Organocatalysis, in particular, has seen significant advances in the asymmetric synthesis of pyrrolidines. mdpi.comnih.gov Proline and its derivatives are themselves widely used as organocatalysts. mdpi.comnih.gov For the synthesis of substituted pyrrolidines, chiral phosphoric acids have been used to catalyze enantioselective intramolecular aza-Michael cyclizations, forming pyrrolidines with high enantioselectivity. core.ac.uk
Metal-catalyzed reactions also play a crucial role. For instance, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides provide a versatile route to enantiomerically enriched pyrrolidines with various substitution patterns. rsc.org The choice of metal catalyst and chiral ligand is critical for achieving high levels of stereocontrol.
Table 2: Stereoselective Synthetic Approaches
| Strategy | Description | Advantages | Reference(s) |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like proline. | Access to stereochemically defined products. | sci-hub.semdpi.comsciforum.net |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | High enantioselectivity, catalytic nature. | rsc.orgcore.ac.ukmdpi.comnih.gov |
Application of Chiral Auxiliaries in Pyrrolidine Ring Formation
Chiral auxiliaries are stereogenic molecules temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy is highly effective for the asymmetric synthesis of complex molecules, including substituted pyrrolidines. By attaching a chiral auxiliary to a precursor molecule, chemists can influence the facial selectivity of bond-forming reactions, leading to the desired diastereomer. The auxiliary is typically removed in a later step and can often be recovered for reuse. wikipedia.org
Several types of chiral auxiliaries have proven effective in the synthesis of chiral pyrrolidines and related N-heterocycles. researchgate.net These include oxazolidinones, sulfinamides, and derivatives of chiral amino alcohols.
Oxazolidinone Auxiliaries: Popularized by David A. Evans, chiral oxazolidinones are widely used to direct stereoselective alkylations and aldol (B89426) reactions, which can be key steps in building precursors for pyrrolidine synthesis. rsc.org For instance, an N-acylated oxazolidinone can be converted into a specific enolate, which then reacts with an electrophile from the less hindered face, as directed by the bulky substituent on the auxiliary. This method allows for the creation of new stereocenters with a high degree of control. rsc.org
Sulfinamide Auxiliaries: Chiral N-tert-butanesulfinamide, often called Ellman's auxiliary, is another powerful tool. whiterose.ac.uk It can be condensed with aldehydes or ketones to form N-sulfinyl imines. These intermediates can then undergo nucleophilic addition or participate in cycloaddition reactions. The sulfinyl group effectively shields one face of the imine, directing the approaching nucleophile or dipole to the opposite face, thus establishing the stereochemistry of the new C-N bond and adjacent centers. whiterose.ac.ukacs.orgnih.gov This approach has been successfully used in the synthesis of densely substituted pyrrolidines. acs.orgnih.gov
Amino Alcohol-Derived Auxiliaries: Chiral amino alcohols like (R)-phenylglycinol and pseudoephedrine serve as versatile auxiliaries. whiterose.ac.ukresearchgate.netscielo.br For example, (R)-phenylglycinol can be condensed with a keto acid to form a bicyclic lactam. Subsequent reduction and ring-opening can yield a substituted pyrrolidine with the stereochemistry controlled by the auxiliary. whiterose.ac.uk Similarly, pseudoephedrine can be used to form chiral amides that undergo highly diastereoselective alkylations. scielo.br A straightforward route to enantiomerically pure cis-2,3-disubstituted pyrrolidines involves the diastereoselective allylation of imines derived from (R)-phenylglycinol. researchgate.netresearchgate.net
Camphorsultam Auxiliaries: Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly in directing cycloaddition reactions. nih.govresearchgate.net When attached to a dipolarophile, the bulky sultam structure blocks one face of the molecule, forcing the dipole to add from the opposite side, thereby controlling the absolute stereochemistry of the resulting cycloadduct. nih.gov
The selection of a chiral auxiliary depends on the specific transformation and the desired stereochemical outcome. The table below summarizes prominent chiral auxiliaries used in the synthesis of chiral nitrogen heterocycles.
| Chiral Auxiliary | Type of Reaction Controlled | Key Features |
| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Forms predictable (Z)-enolates; bulky substituent directs attack. rsc.org |
| Ellman's Auxiliary (tert-Butanesulfinamide) | Nucleophilic Addition to Imines, Cycloadditions | Sulfinyl group directs facial selectivity of attack on the C=N bond. whiterose.ac.ukacs.org |
| (R)-Phenylglycinol | Diastereoselective Allylation, Reductive Amination | Forms chiral imines or bicyclic lactams to control stereocenters. whiterose.ac.ukresearchgate.netresearchgate.net |
| Pseudoephedrine | Asymmetric Alkylation | Forms chiral amides that provide excellent stereocontrol in alkylation reactions. scielo.br |
| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloadditions, Diels-Alder Reactions | Rigid bicyclic structure provides high facial shielding. nih.govresearchgate.net |
Diastereoselective Cycloaddition and Cyclization Reactions
Diastereoselective cycloaddition and cyclization reactions are among the most powerful methods for constructing the pyrrolidine ring, as they can generate multiple stereocenters in a single, highly controlled step.
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a premier strategy for the synthesis of substituted pyrrolidines. nih.govcore.ac.uk This reaction forms two new carbon-carbon bonds and can create up to four new stereocenters simultaneously. acs.orgnih.gov Azomethine ylides, which are often generated in situ, react with dipolarophiles to yield the five-membered pyrrolidine ring. acs.orgconicet.gov.ar
Achieving high diastereoselectivity is a central challenge, as the reaction can often produce a mixture of endo and exo cycloadducts. core.ac.uk However, stereocontrol can be effectively imposed through several strategies:
Chiral Auxiliary Control: As discussed previously, attaching a chiral auxiliary to either the azomethine ylide precursor or the dipolarophile can direct the cycloaddition with high facial selectivity. nih.gov For example, using a chiral auxiliary on the azomethine ylide derived from an amino ester can lead to homochiral pyrrolidines. nih.gov
Metal Catalysis: Lewis acids and metal salts (e.g., AgOAc, Ag₂CO₃) can catalyze the reaction, influencing both the reaction rate and the stereoselectivity. acs.orgnih.govconicet.gov.ar Coordination of the metal to the dipole and dipolarophile can lock the components into a specific transition state geometry, favoring one diastereomer over others. thieme-connect.com
Substrate Control: The inherent stereocenters in the reactants can direct the formation of new stereocenters. This is particularly relevant in the synthesis of complex natural products where a chiral substrate derived from the chiral pool is used. conicet.gov.ar
The following table presents data on diastereoselective [3+2] cycloaddition reactions for forming substituted pyrrolidines.
| Dipole Precursor / Dipolarophile | Catalyst / Conditions | Diastereomeric Ratio (dr) | Key Finding |
| Azomethine ylide + N-tert-butanesulfinylazadiene | Ag₂CO₃ | Good to excellent | The N-tert-butanesulfinyl group acts as an effective director, inducing a (2S,3R,4S,5R) configuration in the final pyrrolidine. acs.orgnih.gov |
| Azomethine ylide from iminoester + Sugar-derived enone | AgOAc, DBU | 77:23 | The stereochemistry of the sugar-derived dipolarophile exerts strict control over the diastereoselectivity of the cycloaddition. conicet.gov.ar |
| Silicon-substituted iminium ion precursor | n-Bu₄NCl | Excellent | Forcing a reversal of the reaction cascade (cycloaddition followed by nucleophilic cyclization) leads to high diastereocontrol. core.ac.uk |
Diastereoselective Cyclization Reactions: Intramolecular cyclization reactions provide an alternative and powerful route to 2,3-disubstituted pyrrolidines. These methods involve forming one bond to close the pre-assembled carbon-nitrogen skeleton.
Reductive Cyclization: A diastereoselective approach to 1,2,3-trisubstituted pyrrolidines can be achieved through the reductive cyclization of γ-chloroimines. thieme-connect.com These imines are generated in situ from 3-substituted 5-chloro-2-pentanones and a primary amine. The choice of reducing agent is critical for inducing diastereoselectivity in the ring-closing step. thieme-connect.com
Alkyne Iminium Ion Cyclization: The intramolecular cyclization of alkyne iminium ions is a stereoselective method for constructing trans-2,3-disubstituted pyrrolidines. rsc.orgrsc.org This strategy involves the cyclization of vinylogous carbamates derived from N-protected homopropargyl amines, which proceeds with high stereocontrol to give the trans product. rsc.org
Hydrozirconation–Cyclization: A sequence involving hydrozirconation of a chiral allylic amine followed by cyclization offers a straightforward route to enantiomerically pure cis-2,3-disubstituted pyrrolidines. researchgate.netresearchgate.net This method provides access to pyrrolidine derivatives bearing a variety of substituents. researchgate.net
Sophisticated Analytical Techniques for the Characterization of 3 Ethyl 2 Phenethylpyrrolidine
Chromatographic Separations and Advanced Detection
Chromatography is a fundamental tool for separating 3-Ethyl-2-phenethylpyrrolidine from complex matrices, such as reaction mixtures or biological samples. The choice between gas and liquid chromatography is often dictated by the compound's volatility and thermal stability.
Gas Chromatography (GC) and Liquid Chromatography (LC) Methodologies
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would typically involve its introduction into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, a thin layer of a high-boiling-point liquid coated on the inner surface. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Non-polar or mid-polarity columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, are often suitable for the separation of such compounds. nih.gov The temperature of the oven containing the column is typically programmed to increase during the analysis, allowing for the efficient elution of compounds with varying boiling points. nih.gov
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique that is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile. In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. For a compound like this compound, which possesses a basic nitrogen atom, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. unito.itplos.org
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Mobile Phase | Inert Gas (e.g., Helium, Hydrogen) | Liquid Solvent Mixture (e.g., Acetonitrile/Water) |
| Stationary Phase | High-boiling liquid on capillary column (e.g., Polysiloxane) | Packed particles in a column (e.g., C18-silica) |
| Analyte State | Gaseous | Dissolved in mobile phase |
| Typical Application | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation
To move beyond simple separation and achieve definitive identification, chromatographic systems are often coupled with mass spectrometry (MS), a technique known as a hyphenated technique.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. nih.gov This fragmentation pattern provides invaluable structural information, allowing for the confirmation of the identity of this compound and the identification of any impurities. researchgate.netnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in modern analytical chemistry. researchgate.net It couples the separation capabilities of HPLC with the sensitive and selective detection of MS. Soft ionization techniques, such as electrospray ionization (ESI), are commonly employed in LC-MS. ojp.gov ESI allows for the ionization of the analyte directly from the liquid phase, typically forming a protonated molecule ([M+H]⁺). This provides crucial molecular weight information. Further structural details can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented to produce a characteristic fragmentation pattern. nih.gov This technique is highly effective for confirming the identity and assessing the purity of compounds in complex mixtures. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring the mass-to-charge ratio of an ion with very high accuracy. nih.gov This precision allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured accurate mass to the theoretical masses of possible elemental formulas, the molecular formula of this compound can be unambiguously determined. This is a critical step in the characterization of novel compounds. chemrxiv.org Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high mass resolution. unito.it The ability of HRMS to operate in data-independent acquisition modes allows for the collection of comprehensive datasets, enabling retrospective analysis as new information becomes available. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.
One-Dimensional NMR (¹H, ¹³C) Analysis
Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environments. The ¹H NMR spectrum of this compound would display distinct signals for the protons on the pyrrolidine (B122466) ring, the ethyl group, and the phenethyl group. The chemical shift (position of the signal) of each proton is indicative of its electronic environment. The integration (area under the signal) reveals the relative number of protons of each type. Furthermore, the splitting pattern of the signals (spin-spin coupling) provides information about the number of neighboring protons, which helps to establish the connectivity of the atoms. chemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal provides insight into the type of carbon atom (e.g., aliphatic, aromatic) and its chemical environment.
| NMR Technique | Information Provided |
| ¹H NMR | Number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. |
| ¹³C NMR | Number of different types of carbon atoms and their chemical environments. |
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments
While 1D NMR provides a wealth of information, complex molecules often require two-dimensional (2D) NMR experiments to fully resolve their structure.
Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that shows correlations between protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are on adjacent carbon atoms, confirming the connectivity within the ethyl, phenethyl, and pyrrolidine moieties.
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear correlation experiment that shows correlations between protons and the carbon atoms to which they are directly attached. The HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) is another heteronuclear correlation experiment that reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. acs.orgacs.org This is crucial for assigning the relative stereochemistry at the C2 and C3 positions of the pyrrolidine ring.
By combining the information from these various 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of molecular bonds, which are unique to the specific chemical environment of the atoms involved.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyrrolidine ring, the ethyl group, and the phenethyl group.
Key expected vibrational modes for this compound would include:
C-H Stretching: Aliphatic C-H stretching vibrations from the pyrrolidine ring, ethyl, and phenethyl methylene groups are anticipated in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the phenyl group would appear at slightly higher wavenumbers, typically between 3000-3100 cm⁻¹.
N-H Stretching: As a secondary amine, the N-H stretching vibration of the pyrrolidine ring is expected to produce a weak to medium band in the region of 3300-3500 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond within the pyrrolidine ring would likely be observed in the 1020-1250 cm⁻¹ range.
Aromatic C=C Stretching: The phenyl group will give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
C-H Bending: Various C-H bending (scissoring, wagging, twisting, and rocking) vibrations for the CH₂ and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹). Out-of-plane (OOP) bending of the aromatic C-H bonds typically appears as strong bands in the 690-900 cm⁻¹ range, which can be indicative of the substitution pattern of the benzene ring.
Raman Spectroscopy , on the other hand, is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would provide complementary information to the IR spectrum. Expected prominent Raman signals include:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the phenyl group, typically a strong and sharp band around 1000 cm⁻¹, is a characteristic feature in the Raman spectra of aromatic compounds. Other aromatic C=C stretching and in-plane C-H bending modes will also be visible.
C-H Stretching: Both aliphatic and aromatic C-H stretching vibrations will be present, often with strong intensities.
C-C Stretching: The stretching of the carbon-carbon single bonds in the ethyl and phenethyl groups, as well as within the pyrrolidine ring, will contribute to the spectrum.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for unambiguous functional group identification and confirmation of the molecular backbone.
Table 1: Predicted Vibrational Frequencies for this compound based on Analogous Compounds
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Weak | Weak-Medium |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| CH₂ Scissoring | 1440 - 1480 | 1440 - 1480 | Medium |
| CH₃ Bending | 1370 - 1390 | 1370 - 1390 | Medium |
| C-N Stretch | 1020 - 1250 | 1020 - 1250 | Medium |
| Aromatic Ring Breathing | Weak/Variable | ~1000 | Strong |
| Aromatic C-H OOP Bending | 690 - 900 | Weak | Strong |
Note: This table is predictive and based on characteristic vibrational frequencies of similar functional groups and molecules such as pyrrolidine and phenylethylamine.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. This provides unequivocal information about bond lengths, bond angles, and intermolecular interactions.
For this compound, obtaining a single crystal suitable for XRD analysis would yield a wealth of structural information. The resulting data would confirm the connectivity of the atoms, the stereochemistry at the chiral centers (C2 and C3 of the pyrrolidine ring), and the preferred conformation of the molecule in the solid state.
A typical crystallographic data table for a compound like this compound would include:
Table 2: Representative Crystallographic Data for a Phenylethylamine Derivative
| Parameter | Value |
| Chemical Formula | C₈H₁₂N⁺·Cl⁻ |
| Formula Weight | 157.64 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.603(1) |
| b (Å) | 5.906(1) |
| c (Å) | 32.360(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 880(1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.191 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| F(000) | 336 |
Data presented is for Phenylethylamine hydrochloride as a representative example. researchgate.net
The crystal structure would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, and van der Waals forces, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material, including its melting point, solubility, and stability.
Advanced Surface-Sensitive Techniques for Material Characterization
Beyond the bulk characterization provided by vibrational spectroscopy and XRD, advanced surface-sensitive techniques can offer insights into the intermolecular interactions and packing motifs at the crystal surface. One such powerful computational method is Hirshfeld surface analysis .
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed around a molecule in a crystal, and it is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping various properties onto this surface, such as the normalized contact distance (d_norm), it is possible to identify and visualize different types of intermolecular contacts. The d_norm map uses a color scale to highlight regions of close contact, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.
For this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:
H...H contacts: Due to the abundance of hydrogen atoms in the molecule, these van der Waals interactions are expected to be the most significant contributors to the crystal packing.
C-H...π interactions: The interaction between the C-H bonds of the ethyl or pyrrolidine groups and the π-system of the phenyl ring of a neighboring molecule is a likely packing motif.
N-H...X interactions: If the crystal contains a suitable hydrogen bond acceptor (X), such as a counter-ion or a solvent molecule, N-H...X hydrogen bonds would be clearly visible as prominent features on the d_norm map and in the fingerprint plot.
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Pyrrolidine Compound
| Interaction Type | Contribution (%) |
| H...H | 55.7 |
| C...H/H...C | 37.0 |
| O...H/H...O | 5.2 |
| N...H/H...N | 1.1 |
| C...C | 0.5 |
| O...C/C...O | 0.3 |
Data is based on a representative substituted pyrrolidine derivative and illustrates the type of quantitative information obtainable from Hirshfeld surface analysis. researchgate.net
By providing a detailed picture of the intermolecular interactions, Hirshfeld surface analysis complements the structural information obtained from XRD and helps to rationalize the observed solid-state properties of this compound.
Computational and Theoretical Studies of Pyrrolidine Systems, with Relevance to 3 Ethyl 2 Phenethylpyrrolidine
Quantum Chemical Investigations of Reaction Mechanisms in Pyrrolidine (B122466) Synthesis
Quantum chemical methods are fundamental to elucidating the complex mechanisms of chemical reactions. They allow for the detailed study of electron distribution, molecular orbitals, and energy changes throughout a reaction pathway. This is particularly valuable in understanding the stereoselective synthesis of complex pyrrolidine structures. mdpi.com
Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms in organic chemistry due to its balance of computational cost and accuracy. acs.org DFT calculations are used to map out the potential energy surface of a reaction, identifying intermediates and, crucially, the transition states that connect them. By calculating the energy of these transition states, the activation energy, or energy barrier, for a reaction step can be determined.
For instance, DFT studies have been employed to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org These calculations identified the rate-determining step as the release of N2 from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org Similarly, the mechanism for synthesizing pyrrolidinedione derivatives has been elucidated using DFT, revealing the energy barriers for key steps like Michael addition, Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. nih.govrsc.org In one study, the cyclization step was found to have a very low energy barrier of 11.9 kJ mol⁻¹, but a preceding tautomerization step required a much higher activation energy of 178.4 kJ mol⁻¹. rsc.org
These computational approaches are directly relevant to the synthesis of substituted pyrrolidines like 3-Ethyl-2-phenethylpyrrolidine. By modeling the proposed synthetic routes, DFT can predict the most likely reaction pathways, identify potential side reactions, and explain the origins of stereoselectivity, thereby guiding the design of more efficient and selective syntheses. acs.org
Table 1: Examples of DFT Applications in Pyrrolidine Synthesis
| Reaction Studied | Key Finding | Energy Barrier (Example) | Reference |
|---|---|---|---|
| Cyclobutane synthesis from pyrrolidines | Identification of the rate-determining step (N2 release). | Not specified in abstract | acs.org |
| Pyrrolidinedione synthesis | Elucidation of a multi-step mechanism involving cyclization. | 11.9 kJ mol⁻¹ (cyclization) | nih.govrsc.org |
| Asymmetric 'Clip-Cycle' Synthesis | Identification of key ground-states and transition state structures. | Not specified in abstract | researcher.life |
Conformational analysis is critical for understanding the structure and function of cyclic molecules like pyrrolidine. The five-membered ring of pyrrolidine is not planar and exists in various puckered conformations, a phenomenon known as "pseudorotation". nih.govresearchgate.net Ab initio and semi-empirical methods are employed to study these conformational landscapes.
Ab Initio Methods: These methods, derived from first principles without empirical parameters, provide a high level of theory for accurate energy calculations. scribd.comlibretexts.org Studies using ab initio methods, such as Møller–Plesset perturbation theory (MP2), have investigated the energy profile of pyrrolidine's pseudorotation. rsc.org These calculations can characterize stable conformers (envelope and twisted forms) and the transition states between them, revealing that the energy barrier for interconversion is very low, approximately 0.6 kcal mol⁻¹. rsc.org This indicates that at room temperature, the pyrrolidine ring is highly flexible.
Semi-Empirical Methods: These methods are faster than ab initio calculations because they use parameters derived from experimental data to simplify the calculations. libretexts.orgwikipedia.org While less accurate, they are useful for preliminary conformational searches of large molecules or for systems where higher-level calculations are computationally prohibitive. scribd.comwikipedia.org They can provide a good initial understanding of the potential energy surface before more rigorous ab initio or DFT methods are applied. libretexts.org
For a substituted pyrrolidine like this compound, the positions and orientations (axial vs. equatorial) of the ethyl and phenethyl groups will significantly influence the conformational preferences of the ring. Both ab initio and semi-empirical methods can be used to predict the most stable conformers, which is crucial for understanding its reactivity and how it might interact with biological targets.
Molecular Dynamics and Docking Simulations for Structural Interactions and Conformational Landscapes
Molecular dynamics (MD) and docking simulations are computational techniques that bridge the gap between static molecular structures and dynamic biological processes.
Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand, such as a pyrrolidine derivative) when bound to a second molecule (a receptor, typically a protein). nih.govtandfonline.com Docking simulations are widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. nih.gov For example, docking studies have been used to investigate how pyrrolidine derivatives bind to enzymes like acetylcholinesterase, revealing key interactions such as hydrogen bonds and steric interactions within the active site. tandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD provides a detailed view of conformational changes and the stability of ligand-receptor complexes. tandfonline.com Following a docking study, MD simulations are often performed for hundreds of nanoseconds to validate the stability of the predicted binding pose and to analyze the dynamic interactions between the ligand and the protein. nih.govresearchgate.net For instance, MD simulations have demonstrated the stability of pyrrolidine-based inhibitors within the binding site of the Mcl-1 protein and the Cdk5/p25 complex. nih.govnih.gov
These simulations are highly relevant for assessing the potential biological activity of this compound. By docking this compound into the active sites of various target proteins, researchers can generate hypotheses about its mechanism of action. Subsequent MD simulations can then explore the stability of these interactions and the conformational landscape of the molecule within the binding pocket, providing insights that can guide the development of new therapeutic agents. tandfonline.comtandfonline.com
Table 2: Applications of MD and Docking for Pyrrolidine Derivatives
| System Studied | Method | Key Finding | Reference |
|---|---|---|---|
| Pyrrolidine derivatives as Mcl-1 inhibitors | Docking, MD Simulation | Uncovered interaction modes and demonstrated stability in the binding site. | nih.govtandfonline.com |
| Pyrrolidin-2-one derivatives as AChE inhibitors | Docking, MD Simulation | Showed good binding affinity and formation of stable complexes. | researchgate.net |
| Pyrrolidine derivatives as DPP8 inhibitors | Docking, MD Simulation | Investigated interaction patterns and validated docking results. | tandfonline.com |
Computational Elucidation of Pyrrolidine Ring Stability and Reactivity
Computational methods are also used to investigate the inherent electronic properties of the pyrrolidine ring, which determine its stability and reactivity. The stability of pyrrolidine-derived species, such as iminium ions that are key intermediates in organocatalysis, has been examined computationally. acs.org
Studies using methods like M06-2X have calculated the equilibrium positions for reactions involving the formation and exchange of iminium ions. acs.org These calculations help to quantify the relative stability of different iminium ions, which is crucial for understanding and predicting the outcomes of reactions where they act as intermediates. acs.org The analysis of steric and electronic effects of substituents on the pyrrolidine ring provides a quantitative understanding of its reactivity. For example, computational studies have shown that for certain reactions, the steric effects of a substituent at the 2-position of the pyrrolidine ring are not the most critical factor, highlighting the importance of electronic and conjugative effects. acs.org
Understanding the fundamental stability and reactivity of the pyrrolidine scaffold is essential for predicting the chemical behavior of this compound. The electronic influence of the alkyl and aryl substituents, as well as their steric bulk, will modulate the properties of the heterocyclic ring, affecting its basicity, nucleophilicity, and susceptibility to various chemical transformations.
In Silico Prediction of Novel Pyrrolidine Structures and Synthetic Pathways
The ultimate goal of many computational studies is to move beyond explaining existing phenomena and to predict new molecules and reactions. In silico (computer-based) methods are increasingly used to design novel pyrrolidine structures with desired properties and to propose efficient synthetic pathways. nih.gov
Techniques like quantitative structure-activity relationship (QSAR) modeling establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govtandfonline.com By combining 3D-QSAR with molecular docking and MD simulations, researchers can design new pyrrolidine derivatives with potentially enhanced activity. nih.govresearchgate.net These models help identify the key structural features required for a specific biological effect, guiding the design of new molecules. tandfonline.com For example, 3D-QSAR models have been successfully used to create a strong lead for developing new pyrrolidine-based inhibitors against the Mcl-1 protein. nih.gov
Computational tools can also aid in the discovery of new synthetic routes. By evaluating the thermodynamics and kinetics of potential reaction steps using quantum chemical methods, chemists can screen for the most promising and feasible pathways before undertaking extensive laboratory work. nih.gov This in silico approach accelerates the discovery process, making the synthesis of novel and complex pyrrolidine derivatives, including new analogs of this compound, more efficient and targeted. researchgate.netnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclobutane |
| Pyrrolidinedione |
Methodological Approaches to Structure Activity Relationship Sar Studies in Pyrrolidine Derivatives
Fundamental Principles of Structure-Activity Relationship Analysis
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological effect. wikipedia.orgdrugdesign.org The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule determines its interaction with biological targets like enzymes and receptors, and thus dictates its activity. oncodesign-services.com SAR studies involve the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogues. drugdesign.org This process allows researchers to identify the key structural features, known as the pharmacophore, that are essential for the desired biological response. slideshare.net
In the context of pyrrolidine (B122466) derivatives, SAR studies explore how various substitutions and modifications to the pyrrolidine ring influence their pharmacological properties. bohrium.comresearchgate.net Researchers methodically alter aspects such as the size and shape of the carbon skeleton, the nature and position of substituents, and the stereochemistry of the molecule. slideshare.net For instance, studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors have shown that small, lipophilic substituents on the terminal phenyl group are preferable for optimal potency. nih.govrsc.org By analyzing the trends in activity across a series of related compounds, chemists can build a qualitative understanding of the SAR, which guides the rational design of more effective molecules. oncodesign-services.comsolubilityofthings.com This iterative process of synthesis, biological testing, and analysis is central to optimizing lead compounds and advancing them through the drug discovery pipeline. oncodesign-services.com
Computational Methodologies for SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to elucidate and predict SAR, thereby accelerating the design of novel therapeutic agents. spirochem.com These in silico techniques complement experimental approaches by providing insights into molecular interactions and predicting the activity of virtual compounds before their synthesis.
Computational drug design strategies are broadly categorized into ligand-based and structure-based approaches. nih.gov The choice between these methods primarily depends on the availability of the three-dimensional structure of the biological target. researchgate.net
Ligand-based drug design is employed when the structure of the target receptor is unknown, but a set of molecules that bind to it (ligands) has been identified. nih.govnih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov Key ligand-based methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net By analyzing the common structural features of active ligands, a pharmacophore model can be generated, representing the essential steric and electronic properties required for binding. researchgate.net
Structure-based drug design (SBDD) , conversely, is utilized when the 3D structure of the target protein or enzyme is known, typically from X-ray crystallography or NMR spectroscopy. nih.gov A primary technique in SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net This allows for the analysis of crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For pyrrolidine derivatives, docking studies have been used to identify key amino acid residues in the active site of targets like influenza neuraminidase, revealing that interactions are mainly influenced by hydrogen bonds and electrostatic factors. nih.gov Integrating both ligand- and structure-based methods can often enhance the reliability and efficiency of the drug design process. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgwikipedia.org Unlike qualitative SAR, QSAR provides a quantitative prediction of activity. solubilityofthings.com The fundamental premise of QSAR is that variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are encoded in their molecular structure. jocpr.com
The process of developing a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. slideshare.net
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., lipophilicity, electronic properties, size, and shape), are calculated. jocpr.com
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to create a mathematical equation that links the descriptors to the biological activity. slideshare.net
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. slideshare.net
For pyrrolidine derivatives, 2D and 3D-QSAR models have been successfully developed. scispace.com For example, 3D-QSAR studies on pyrrolidine derivatives as influenza neuraminidase inhibitors have shown that electrostatic and hydrogen bond factors significantly contribute to their inhibitory activity. nih.gov These models serve as powerful tools for predicting the activity of newly designed compounds, prioritizing them for synthesis, and optimizing lead structures. wikipedia.orgresearchgate.net
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative technologies in drug discovery, particularly in the realm of SAR prediction and optimization. mdpi.com These advanced computational methods can analyze vast and complex datasets to identify intricate patterns that may not be apparent through traditional QSAR modeling. mdpi.comyoutube.com
ML algorithms, such as random forests, support vector machines, and deep neural networks, are increasingly being used to build more accurate and robust QSAR models. schrodinger.com These models can handle large numbers of molecular descriptors and complex, non-linear relationships between structure and activity. youtube.comschrodinger.com An advantage of ML-based approaches is their ability to learn from diverse chemical data, potentially leading to the discovery of novel scaffolds and a broader exploration of chemical space. mdpi.com
AI and ML are applied in several ways to enhance SAR studies:
Predictive Modeling: Building sophisticated QSAR models to predict the biological activity of virtual compounds with high accuracy. arxiv.orgmdpi.com
De Novo Design: Generating entirely new molecular structures with desired activity profiles.
Lead Optimization: Suggesting specific modifications to a lead compound to improve its potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. youtube.com
Data Analysis: Identifying key structural features that drive activity from large screening datasets. mdpi.com
For instance, ML models have been developed to predict drug plasma half-life and to assist in the creation of physiologically based pharmacokinetic (PBPK) models, enabling large-scale compound evaluation with accuracy comparable to in vivo studies. youtube.com The integration of AI and ML into the drug discovery workflow promises to accelerate the design-synthesis-test cycle and increase the efficiency of identifying promising new drug candidates. mdpi.com
Fragment-Based Drug Discovery (FBDD) Concepts in Pyrrolidine Chemistry
Fragment-Based Drug Discovery (FBDD) is a well-established strategy for identifying lead compounds in drug discovery. nih.govfrontiersin.org This approach begins with the screening of libraries of small, low-molecular-weight compounds, known as "fragments" (typically with a molecular weight of less than 300 Da), to identify those that bind weakly to a biological target. frontiersin.orgyoutube.com Once these initial fragment hits are identified, they are then optimized and grown into more potent, drug-like molecules through chemical synthesis. frontiersin.org
The FBDD approach offers several advantages over traditional high-throughput screening (HTS). Because fragments are smaller and less complex, they can explore chemical space more efficiently. youtube.com Fragment libraries, though much smaller than HTS libraries, can generate a higher hit rate and provide diverse starting points for lead optimization. frontiersin.orgyoutube.com The success of FBDD relies heavily on sensitive biophysical techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, to detect the weak binding of fragments and to provide structural information that guides their optimization. youtube.com
The pyrrolidine scaffold is of particular interest in FBDD. nih.gov Appropriately substituted pyrrolidines are present in many natural products and approved drugs and provide excellent three-dimensional diversity for fragment optimization. nih.govresearchgate.net Researchers have focused on designing and synthesizing pyrrolidine-based fragments that sample three-dimensional molecular space effectively. nih.gov These fragments are designed to possess favorable physicochemical properties, such as low lipophilicity and a high degree of saturation, consistent with the "Rule of Three" often applied in fragment design. nih.gov The development of homochiral pyrrolidine fragments with predefined stereochemistry further enhances their 3D character, making them valuable starting points for developing complex and specific drug candidates. nih.gov
Impact of Stereochemistry on Activity Profiles in Pyrrolidine Systems
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of pyrrolidine derivatives. beilstein-journals.orgrsc.org Since biological targets such as enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. mdpi.com These differences in interaction can lead to significant variations in potency, efficacy, and even the mechanism of action between stereoisomers. nih.gov
The synthesis of pyrrolidine-based compounds with specific stereochemical configurations is a key focus in medicinal chemistry. rsc.orgmdpi.com Asymmetric synthesis techniques are employed to produce enantiomerically pure compounds, allowing for the evaluation of individual stereoisomers. mdpi.com Studies have consistently shown that changes in the stereochemical configuration of a pyrrolidine derivative can have a profound effect on its biological profile. nih.govnih.gov For example, in a series of pyrrolidine pentamine derivatives, modifications to the stereochemistry had varying effects on their inhibitory properties against aminoglycoside 6'-N-acetyltransferase type Ib. nih.gov
The conformational preference of the pyrrolidine ring itself is also influenced by the stereochemistry of its substituents. beilstein-journals.org For instance, the introduction of fluorine atoms can significantly alter the conformational stability of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.org Understanding the impact of stereochemistry is therefore essential for rational drug design, as it allows chemists to optimize the 3D structure of a molecule to achieve the best possible interaction with its biological target, leading to improved therapeutic outcomes. nih.gov
Data Tables
| Pyrrolidine Derivative Class | Target | Key SAR Finding | Reference |
|---|---|---|---|
| Pyrrolidine Amides | N-acylethanolamine acid amidase (NAAA) | Small, lipophilic 3-phenyl substituents enhance potency. Conformationally flexible linkers increase potency but reduce selectivity. | nih.govrsc.org |
| Spirooxindolopyrrolidines | Anticancer (various cell lines) | An ortho-substituted aryl ring on the pyrrolidine moiety showed significant activity against FaDu cells. | bohrium.comresearchgate.net |
| Pyrrolidine Pentamines | Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) | The presence of an S-phenyl moiety at the R1 position is essential for inhibitory activity. Modifications at R3, R4, and R5 positions offer potential for optimization. | nih.gov |
| General Pyrrolidines | Influenza Neuraminidase | Hydrogen bonds and electrostatic factors are the primary drivers of interaction between pyrrolidine derivatives and the enzyme's active site. | nih.gov |
| Methodology | Application in Pyrrolidine Research | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking (SBDD) | Investigating binding of pyrrolidine derivatives to influenza neuraminidase. | Identified key residues (Trp178, Arg371, Tyr406) in the active pocket and showed a significant correlation between binding affinity and experimental activity. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Modeling the activity of spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors. | Developed predictive models that highlighted the importance of steric, hydrophobic, and hydrogen bond acceptor fields for activity. | scispace.com |
| Hologram QSAR (2D-QSAR) | Modeling the activity of spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors. | Provided a 2D model that avoids 3D alignment issues and can be used to predict the activity of new compounds. | scispace.com |
| Machine Learning (ML) / AI | General drug discovery applications including QSAR and ADMET prediction. | ML models can predict properties like drug plasma half-life and are used to build more accurate and scalable QSAR/QSPR models. | youtube.comschrodinger.com |
Synthetic Strategies Designed for SAR Exploration in Pyrrolidine Scaffolds
The exploration of the structure-activity relationship (SAR) of pyrrolidine derivatives, such as 3-Ethyl-2-phenethylpyrrolidine, is crucial for the optimization of their biological activity. The design and synthesis of analog libraries with systematic structural modifications allow researchers to probe the interactions of these compounds with their biological targets. Synthetic strategies for SAR studies of the 2,3-disubstituted pyrrolidine scaffold focus on the modification of the substituent at the 2-position, the alkyl group at the 3-position, and the pyrrolidine ring itself.
A variety of synthetic methodologies can be employed to generate a diverse set of analogs for biological screening. These methods include, but are not limited to, multicomponent reactions, stereoselective synthesis from chiral precursors, and the functionalization of a pre-formed pyrrolidine core. researchgate.netmdpi.com The choice of a particular synthetic route often depends on the desired structural modifications and the required stereochemical control.
One common approach involves the construction of the pyrrolidine ring through cyclization reactions. For instance, 1,3-dipolar cycloaddition reactions between azomethine ylides and substituted alkenes provide a powerful tool for the stereocontrolled synthesis of highly functionalized pyrrolidines. nih.gov This method allows for the introduction of various substituents on the pyrrolidine ring by choosing appropriately substituted starting materials.
Alternatively, functionalization of a pre-existing pyrrolidine scaffold, such as proline or its derivatives, offers a versatile platform for introducing diversity. nih.gov Techniques like C-H activation can be utilized to introduce substituents at specific positions of the pyrrolidine ring, enabling the exploration of previously inaccessible chemical space. nih.gov
For the specific case of this compound, SAR exploration would systematically involve the synthesis of analogs with modifications at three key positions: the phenethyl group, the ethyl group, and the pyrrolidine nucleus.
Modification of the 2-Phenethyl Group
The phenethyl moiety at the 2-position of the pyrrolidine ring presents a prime target for modification to explore the impact of aromatic substitution and linker length on biological activity. Synthetic strategies to achieve this include the use of different starting materials in the ring-forming reactions. For example, in a synthetic route involving the reductive amination of a γ-amino ketone, a variety of substituted phenylacetaldehydes or phenyl ketones can be employed to introduce diverse functionalities on the aromatic ring of the phenethyl group.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a suitable precursor can be a powerful tool for introducing a wide range of aryl and heteroaryl groups. nih.gov This allows for a systematic investigation of the electronic and steric effects of the substituent at this position.
Table 1: Synthetic Strategies for Modification of the 2-Phenethyl Group
| Modification Site | Synthetic Strategy | Potential Analogs |
|---|---|---|
| Aromatic Ring Substitution | Use of substituted phenylacetaldehydes in reductive amination | Analogs with methoxy, chloro, fluoro, or trifluoromethyl groups on the phenyl ring. |
| Aromatic Ring Replacement | Suzuki-Miyaura cross-coupling with various aryl/heteroaryl boronic acids | Analogs where the phenyl ring is replaced by pyridyl, thienyl, or naphthyl groups. |
Variation of the 3-Alkyl Substituent
The nature of the alkyl group at the 3-position can significantly influence the potency and selectivity of the compound. To explore the SAR at this position, synthetic routes that allow for the introduction of various alkyl chains are necessary. One effective method is the stereoselective alkylation of a suitable enolate precursor derived from a pyrrolidinone intermediate. This allows for the introduction of a range of linear, branched, and cyclic alkyl groups.
Another approach involves the conjugate addition of organometallic reagents to an α,β-unsaturated lactam, followed by reduction of the carbonyl group. This strategy provides access to a wide array of 3-substituted pyrrolidines with good stereocontrol.
Table 2: Synthetic Strategies for Variation of the 3-Alkyl Group
| Modification Strategy | Key Reaction | Potential Analogs |
|---|---|---|
| Alkylation | Stereoselective alkylation of a pyrrolidinone-derived enolate | Analogs with methyl, propyl, isopropyl, or cyclopropyl (B3062369) groups at the 3-position. |
Functionalization of the Pyrrolidine Ring
Introducing substituents directly onto the pyrrolidine ring can provide valuable insights into the SAR. This can be achieved through various C-H functionalization techniques on the pre-formed pyrrolidine scaffold. researchgate.net For example, transition-metal-catalyzed C-H activation can be used to introduce aryl or alkyl groups at the C4 or C5 positions of the ring.
Additionally, the synthesis of pyrrolidine-2,3-diones as intermediates can allow for further functionalization at the C3 and C4 positions, leading to a diverse range of analogs. nih.gov
Table 3: Synthetic Strategies for Pyrrolidine Ring Functionalization
| Position of Functionalization | Synthetic Approach | Potential Derivatives |
|---|---|---|
| C4-Position | Directed C-H activation/functionalization | 4-Aryl, 4-alkyl, or 4-hydroxy substituted analogs. |
| C5-Position | Lithiation followed by electrophilic quench | 5-Substituted derivatives. |
By systematically applying these synthetic strategies, a comprehensive library of this compound analogs can be generated. The biological evaluation of these compounds will then provide a detailed understanding of the structure-activity relationships, guiding the design of more potent and selective molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
